N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
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Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications . It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, the parent compound of “this compound”, has been a subject of many publications. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray diffraction . This method provides a detailed view of the atomic and molecular structure of the compound, allowing for a comprehensive understanding of its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various synthetic methodologies . These reactions are crucial for the development of new drugs and other applications.Scientific Research Applications
Protein Kinase Inhibition
Naphthalenesulfonamides, related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied for their ability to act as potent calmodulin antagonists and inhibit several protein kinases at higher concentrations. Derivatives like isoquinolinesulfonamides have shown selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential as therapeutic agents for diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).
Synthesis and Molecular Docking Studies
Research into the synthesis of novel compounds related to this compound has been conducted with an aim to explore their therapeutic potential. One study involved the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which were targeted as new candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) inhibitors with antineoplastic activity. Molecular docking studies further elucidated their mechanism of action, showcasing the potential of these compounds in cancer therapy (Aly et al., 2018).
Green Chemistry and Catalyst-Free Synthesis
The application of green chemistry principles to the synthesis of related compounds, such as 1,3-oxazines from naphthols, aldehydes, and tetrahydroisoquinolines, represents another area of research. A catalyst-free method utilizing water and molecular oxygen as the sole oxidant at high temperatures highlights the environmental benefits and potential cost reductions in pharmaceutical manufacturing processes (Deb et al., 2017).
Antimalarial Activity
Further research on naphthylisoquinoline alkaloids has explored their potent antiplasmodial activities against Plasmodium falciparum and Plasmodium vivax, suggesting the potential application of this compound analogs in the treatment of malaria. These studies underscore the importance of these compounds in developing new antimalarial therapies (Wirjanata et al., 2015).
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHXBZQMCMGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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